1-{[(3-Aminopropyl)amino]methyl}cyclobutan-1-ol
CAS No.: 1597093-77-0
Cat. No.: VC3115524
Molecular Formula: C8H18N2O
Molecular Weight: 158.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1597093-77-0 |
|---|---|
| Molecular Formula | C8H18N2O |
| Molecular Weight | 158.24 g/mol |
| IUPAC Name | 1-[(3-aminopropylamino)methyl]cyclobutan-1-ol |
| Standard InChI | InChI=1S/C8H18N2O/c9-5-2-6-10-7-8(11)3-1-4-8/h10-11H,1-7,9H2 |
| Standard InChI Key | KQHVXNYSAHKMLK-UHFFFAOYSA-N |
| SMILES | C1CC(C1)(CNCCCN)O |
| Canonical SMILES | C1CC(C1)(CNCCCN)O |
Introduction
Chemical Identity and Structural Characteristics
Basic Information
| Parameter | Value |
|---|---|
| Chemical Name | 1-{[(3-Aminopropyl)amino]methyl}cyclobutan-1-ol |
| Molecular Formula | C8H18N2O |
| CAS Registry Number | 1597093-77-0 |
| Molecular Weight | 172.24 g/mol |
| Structural Classification | Functionalized cyclobutanol derivative |
The compound features a quaternary carbon center within a cyclobutane ring, bearing both a hydroxyl group and a [(3-aminopropyl)amino]methyl substituent. This distinctive structure contains two amine functional groups (primary and secondary) connected by a propyl chain, providing multiple sites for hydrogen bonding, nucleophilic reactions, and coordination chemistry .
Structural Comparison with Related Compounds
The structural scaffold of 1-{[(3-Aminopropyl)amino]methyl}cyclobutan-1-ol can be compared with several related compounds that share the cyclobutanol core:
These structural variations highlight the unique feature of 1-{[(3-Aminopropyl)amino]methyl}cyclobutan-1-ol: the presence of two nitrogen atoms in the side chain, which increases its hydrogen bonding capacity and provides multiple sites for potential derivatization.
Physical and Chemical Properties
Physical State and Solubility
Based on its molecular structure, 1-{[(3-Aminopropyl)amino]methyl}cyclobutan-1-ol is expected to exist as a colorless to pale yellow liquid or low-melting solid at room temperature. The presence of both hydroxyl and amine functional groups suggests considerable hydrogen bonding capability, which would confer appreciable water solubility. Additionally, the compound is likely soluble in polar organic solvents such as alcohols, dimethylsulfoxide (DMSO), and dimethylformamide (DMF).
Stability and Reactivity
The compound contains multiple functional groups that influence its chemical reactivity:
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The tertiary hydroxyl group can participate in esterification, oxidation, and dehydration reactions.
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The primary and secondary amine groups can undergo nucleophilic substitution, acylation, and condensation reactions.
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The cyclobutane ring introduces ring strain, potentially leading to increased reactivity in certain transformations compared to unstrained systems.
Under standard conditions, 1-{[(3-Aminopropyl)amino]methyl}cyclobutan-1-ol is expected to be stable, though it may be hygroscopic due to its polar functional groups. Protection from air and moisture during storage is advisable to prevent potential degradation.
Spectroscopic Characteristics
Nuclear Magnetic Resonance (NMR) Spectroscopy
The predicted 1H NMR spectrum of 1-{[(3-Aminopropyl)amino]methyl}cyclobutan-1-ol would likely show the following characteristic signals:
| Proton Environment | Expected Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Cyclobutane ring protons | 1.8-2.4 | Multiplet |
| -CH2-NH-CH2- | 2.5-2.8 | Multiplet |
| -CH2-NH2 | 2.7-2.9 | Triplet |
| -C-CH2-NH- | 2.6-2.8 | Singlet |
| -NH- | 1.5-2.0 | Broad singlet |
| -NH2 | 1.3-1.6 | Broad singlet |
| -OH | 3.5-4.0 | Broad singlet |
Infrared (IR) Spectroscopy
Key IR absorption bands would include:
| Functional Group | Expected Wavenumber (cm-1) | Intensity |
|---|---|---|
| O-H stretching | 3300-3400 | Strong, broad |
| N-H stretching (primary amine) | 3350-3450 | Medium, two bands |
| N-H stretching (secondary amine) | 3300-3350 | Medium |
| C-H stretching | 2850-2950 | Medium |
| C-N stretching | 1050-1200 | Medium |
| C-O stretching | 1050-1150 | Strong |
Mass Spectrometry
In mass spectrometry, 1-{[(3-Aminopropyl)amino]methyl}cyclobutan-1-ol would be expected to show:
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Molecular ion peak at m/z 172 corresponding to its molecular weight
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Fragment ions resulting from cleavage at the C-N bonds
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Loss of water (M-18) from the hydroxyl group
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Characteristic fragmentation patterns of the cyclobutane ring
Current Research Status and Future Directions
Knowledge Gaps and Research Opportunities
Despite its interesting structural features, comprehensive research on 1-{[(3-Aminopropyl)amino]methyl}cyclobutan-1-ol appears limited in the publicly available literature. Several knowledge gaps present opportunities for future investigation:
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Detailed physical and chemical characterization studies
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Development of efficient and scalable synthetic routes
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Exploration of stereochemical aspects and potential for asymmetric synthesis
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Comprehensive evaluation of biological activities
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Investigation of coordination chemistry with various metal ions
Recommended Analytical Approaches
Future research would benefit from:
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Advanced NMR studies including 2D techniques to fully elucidate the solution conformation
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Single crystal X-ray diffraction studies to determine solid-state molecular geometry
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Computational studies to predict reactivity patterns and potential binding modes with biological targets
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High-resolution mass spectrometry to confirm molecular composition and study fragmentation pathways
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